molecular formula C19H26N2O B12769675 N-p-Benzeneacetonitrile menthanecarboxamide CAS No. 1187627-98-0

N-p-Benzeneacetonitrile menthanecarboxamide

Cat. No.: B12769675
CAS No.: 1187627-98-0
M. Wt: 298.4 g/mol
InChI Key: FPJRGEOLQICYQZ-FHLIZLRMSA-N
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Chemical Reactions Analysis

N-p-Benzene Acetonitrile Menthane Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. .

Scientific Research Applications

N-p-Benzene Acetonitrile Menthane Carboxamide has several scientific research applications:

Mechanism of Action

The cooling effect of N-p-Benzene Acetonitrile Menthane Carboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold . The compound activates this ion channel, leading to a cooling sensation. This mechanism is similar to that of menthol, another well-known cooling agent.

Comparison with Similar Compounds

N-p-Benzene Acetonitrile Menthane Carboxamide is unique due to its specific structure and cooling properties. Similar compounds include:

These compounds share the common feature of activating the TRPM8 ion channel, but they differ in their chemical structures and specific applications.

Properties

CAS No.

1187627-98-0

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18-/m1/s1

InChI Key

FPJRGEOLQICYQZ-FHLIZLRMSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C

physical_description

Solid white powder;  Refreshing cool aroma

solubility

Practically insoluble or insoluble in water
Very slightly soluble (in ethanol)

Origin of Product

United States

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